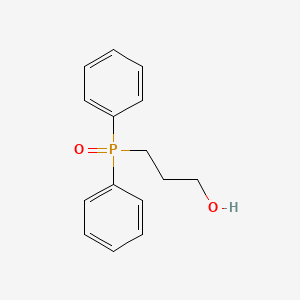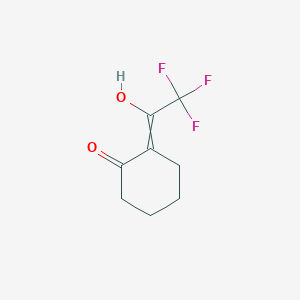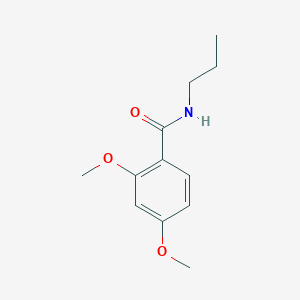![molecular formula C22H21N3O3 B12462868 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA is a complex organic compound with the molecular formula C22H21N3O3 and a molecular weight of 375.42 g/mol . This compound features a morpholine ring, a naphthalene moiety, and a urea linkage, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA typically involves the reaction of 4-(morpholine-4-carbonyl)phenyl isocyanate with 1-naphthylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mécanisme D'action
The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved are still under investigation, but it is believed to interfere with signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA can be compared with other similar compounds, such as:
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PHENYL)UREA: This compound lacks the naphthalene moiety, making it less complex and potentially less active in certain biological applications.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PYRIDIN-2-YL)UREA: The presence of a pyridine ring instead of a naphthalene ring can alter the compound’s reactivity and biological activity.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(THIOPHEN-2-YL)UREA:
Propriétés
Formule moléculaire |
C22H21N3O3 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1-[4-(morpholine-4-carbonyl)phenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H21N3O3/c26-21(25-12-14-28-15-13-25)17-8-10-18(11-9-17)23-22(27)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H2,23,24,27) |
Clé InChI |
LTRQNNOZNIYFFH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)

![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)

![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)

![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)

![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
